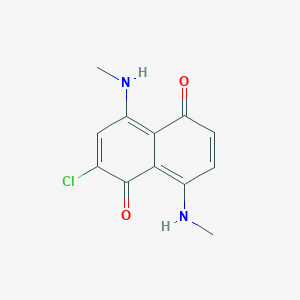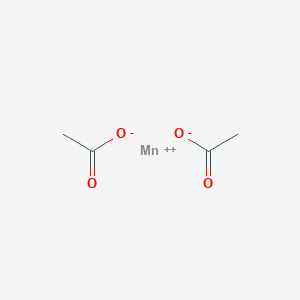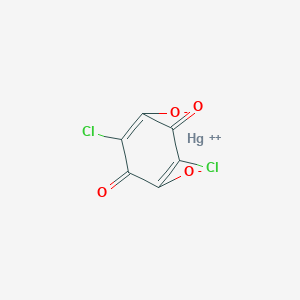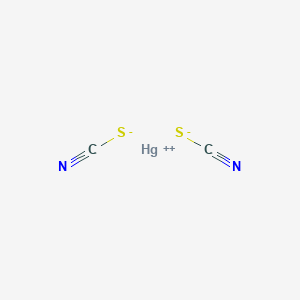
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties, including its ability to act as an electron acceptor in redox reactions. In
Mecanismo De Acción
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone acts as an electron acceptor in redox reactions, accepting electrons from reduced biological molecules such as proteins and enzymes. This results in the formation of a radical intermediate, which can further react with other biological molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes such as xanthine oxidase and NADH oxidase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in lab experiments is its ability to act as an electron acceptor in redox reactions, making it a valuable tool for studying the redox properties of various biological molecules. However, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has limitations, including its toxicity and instability, which can affect the accuracy of the results obtained in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research. One area of interest is the development of new biosensors for the detection of various biomolecules. Another area of interest is the study of the biochemical and physiological effects of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in different biological systems. Additionally, the development of new synthesis methods and modifications of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone is a synthetic compound that has been extensively used in scientific research due to its unique properties. Its ability to act as an electron acceptor in redox reactions makes it a valuable tool for studying the redox properties of various biological molecules. However, its toxicity and instability can affect the accuracy of the results obtained in lab experiments. There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research, including the development of new biosensors and the study of its biochemical and physiological effects in different biological systems.
Métodos De Síntesis
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone can be synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with dimethylamine followed by the reaction with methylamine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been extensively used in scientific research due to its ability to act as an electron acceptor in redox reactions. It is commonly used as a probe to study the redox properties of various biological molecules, including proteins, enzymes, and DNA. 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has also been used in the development of biosensors for the detection of various biomolecules.
Propiedades
Número CAS |
135790-40-8 |
|---|---|
Nombre del producto |
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone |
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3 |
Clave InChI |
QDZYGMLRYFGURB-UHFFFAOYSA-N |
SMILES isomérico |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl |
SMILES canónico |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
Sinónimos |
1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)


